molecular formula C11H5NO4 B13698846 7-Cyano-2-oxo-2H-chromene-3-carboxylic Acid

7-Cyano-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13698846
M. Wt: 215.16 g/mol
InChI Key: WOTBGMIYGUNZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyano-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, or basic aluminum oxide under grinding conditions . The reaction conditions can vary, but common methods include refluxing in ethanol or using phase transfer catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. One such method includes the use of dual-frequency ultrasonication, which allows for high yields and efficient synthesis . This approach is advantageous as it reduces the need for harsh chemicals and conditions, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Cyano-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group in 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid makes it unique compared to other coumarin derivatives.

Properties

Molecular Formula

C11H5NO4

Molecular Weight

215.16 g/mol

IUPAC Name

7-cyano-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H5NO4/c12-5-6-1-2-7-4-8(10(13)14)11(15)16-9(7)3-6/h1-4H,(H,13,14)

InChI Key

WOTBGMIYGUNZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=O)C(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.